REACTION_CXSMILES
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[CH3:1][C:2]1[N:7]=[C:6]([C:8]([OH:10])=O)[C:5]([C:11]([OH:13])=[O:12])=[CH:4][CH:3]=1.C(OC(=O)C)(=O)C>>[CH3:1][C:2]1[N:7]=[C:6]2[C:8](=[O:10])[O:13][C:11](=[O:12])[C:5]2=[CH:4][CH:3]=1
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Name
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|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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CC1=CC=C(C(=N1)C(=O)O)C(=O)O
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Name
|
|
Quantity
|
26 mL
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Type
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reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
After this time the volatiles were removed under vacuum
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Name
|
|
Type
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product
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Smiles
|
CC1=CC=C2C(=N1)C(OC2=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |